molecular formula C19H20N2O10 B608593 LISA-4 CAS No. 1638785-71-3

LISA-4

Cat. No.: B608593
CAS No.: 1638785-71-3
M. Wt: 436.373
InChI Key: XLWQRWXFXIISRU-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LISA-4 (H-Glu[Ser(CO-MU)]-OH) is a fluorescent dipeptide probe specifically designed to visualize γ-glutamylcyclotransferase (GGCT) enzymatic activity in cellular environments . Developed by Yoshiya et al., this compound operates on a reaction mechanism where GGCT cleaves the γ-glutamyl bond, releasing the fluorescent methylumbelliferone (MU) moiety from the serine residue. This fluorescence signal correlates with GGCT activity, enabling real-time monitoring in biochemical assays. The probe has a molecular weight of 436.37, with the formula C₁₉H₂₀N₂O₁₀, and is stored at -20°C in powder form to maintain stability .

Despite its pioneering role in GGCT detection, this compound exhibits limitations due to its carbonate bond (Ser(CO-MU)), which undergoes hydrolysis under neutral pH conditions, leading to spontaneous fluorescence release and reduced specificity in cellular experiments . This instability prompted the development of an improved successor, LISA-101.

Properties

CAS No.

1638785-71-3

Molecular Formula

C19H20N2O10

Molecular Weight

436.373

IUPAC Name

2(S)-Amino-4-[1(S)-carboxy-2-(4-methyl-2-oxo-2H-chromen-7-yloxycarbonyloxy)-ethylcarbamoyl]-butyric acid

InChI

InChI=1S/C19H20N2O10/c1-9-6-16(23)31-14-7-10(2-3-11(9)14)30-19(28)29-8-13(18(26)27)21-15(22)5-4-12(20)17(24)25/h2-3,6-7,12-13H,4-5,8,20H2,1H3,(H,21,22)(H,24,25)(H,26,27)/t12-,13-/m0/s1

InChI Key

XLWQRWXFXIISRU-STQMWFEESA-N

SMILES

O=C(O)[C@@H](N)CCC(N[C@H](C(O)=O)COC(OC1=CC(O2)=C(C=C1)C(C)=CC2=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LISA-4;  LISA 4;  LISA4;  H-Glu[Ser(CO-MU)]-OH.

Origin of Product

United States

Comparison with Similar Compounds

LISA-4 vs. LISA-101

The primary structural distinction lies in the replacement of this compound’s carbonate linkage with an N-alkylurea group in LISA-101, significantly enhancing chemical stability under physiological conditions . Additionally, LISA-101 substitutes MU with resorufin, a fluorophore with a longer emission wavelength (~590 nm vs. MU’s ~450 nm), reducing background noise and improving signal penetration in cellular imaging .

Table 1: Comparative Analysis of this compound and LISA-101

Feature This compound LISA-101
Chemical Structure γ-Glu-Ser(CO-MU) γ-Glu-Xaa(N-alkylurea-resorufin)
Stability Unstable at neutral pH Stable across pH 6–8
Fluorophore Methylumbelliferone (MU) Resorufin
Emission Wavelength ~450 nm ~590 nm
Cellular Application Limited due to instability Optimized for live-cell imaging
Key Reference

Broader Context in Fluorescent Probe Design

While this compound and LISA-101 are tailored for GGCT, their design principles align with enzyme-activated probes targeting proteases or transferases. For example:

  • Quenched Activity-Based Probes (qABPs) : These use a fluorophore-quencher pair activated upon enzymatic cleavage, akin to this compound’s mechanism. However, LISA-101’s stability improvements address a common limitation in qABPs—off-target activation.
  • Resorufin-Based Probes : The shift to resorufin in LISA-101 mirrors trends in redox and phosphatase probes, leveraging its red-shifted emission for in vivo compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LISA-4
Reactant of Route 2
LISA-4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.